2-(2,3-dihydro-1H-indol-1-yl)-1-(piperazin-1-yl)ethan-1-one hydrochloride 2-(2,3-dihydro-1H-indol-1-yl)-1-(piperazin-1-yl)ethan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1193390-43-0
VCID: VC17695446
InChI: InChI=1S/C14H19N3O.ClH/c18-14(16-9-6-15-7-10-16)11-17-8-5-12-3-1-2-4-13(12)17;/h1-4,15H,5-11H2;1H
SMILES:
Molecular Formula: C14H20ClN3O
Molecular Weight: 281.78 g/mol

2-(2,3-dihydro-1H-indol-1-yl)-1-(piperazin-1-yl)ethan-1-one hydrochloride

CAS No.: 1193390-43-0

Cat. No.: VC17695446

Molecular Formula: C14H20ClN3O

Molecular Weight: 281.78 g/mol

* For research use only. Not for human or veterinary use.

2-(2,3-dihydro-1H-indol-1-yl)-1-(piperazin-1-yl)ethan-1-one hydrochloride - 1193390-43-0

Specification

CAS No. 1193390-43-0
Molecular Formula C14H20ClN3O
Molecular Weight 281.78 g/mol
IUPAC Name 2-(2,3-dihydroindol-1-yl)-1-piperazin-1-ylethanone;hydrochloride
Standard InChI InChI=1S/C14H19N3O.ClH/c18-14(16-9-6-15-7-10-16)11-17-8-5-12-3-1-2-4-13(12)17;/h1-4,15H,5-11H2;1H
Standard InChI Key QIMBVPJFTJJRJP-UHFFFAOYSA-N
Canonical SMILES C1CN(C2=CC=CC=C21)CC(=O)N3CCNCC3.Cl

Introduction

Structural Characteristics and Physicochemical Properties

The compound’s structure combines a bicyclic 2,3-dihydroindole system with a piperazine ring, connected by a ketone functional group. The dihydroindole moiety introduces partial saturation in the indole ring, reducing aromaticity compared to fully unsaturated indoles, which may influence electronic interactions with biological targets . Piperazine, a six-membered ring containing two nitrogen atoms, is a common pharmacophore in central nervous system (CNS)-targeting drugs due to its ability to cross the blood-brain barrier .

Key Physicochemical Data

PropertyValue
Molecular FormulaC14H18ClN3O\text{C}_{14}\text{H}_{18}\text{ClN}_{3}\text{O}
Molecular Weight279.77 g/mol
IUPAC Name2-(2,3-Dihydro-1H-indol-1-yl)-1-(piperazin-1-yl)ethan-1-one hydrochloride
SolubilityHigh water solubility (hydrochloride salt)
Hydrophobicity (LogP)Estimated 1.2–1.8 (calculated)

The hydrochloride salt formation via protonation of the piperazine nitrogen improves solubility, a feature critical for in vivo administration .

Comparative Analysis with Structural Analogs

Piperazine-Containing Drugs

DrugTargetTherapeutic Use
TrifluoperazineDopamine D2_2Antipsychotic
CetirizineHistamine H1_1Antihistamine
This CompoundSerotonin 5-HT2A_{2A} (predicted)Investigational

The compound’s piperazine group aligns with CNS drug pharmacophores, suggesting utility in neuropsychiatric conditions .

Dihydroindole Derivatives

CompoundActivityMechanism
OxypertineAntipsychoticDopamine reuptake inhibition
This CompoundAnticancer (predicted)Caspase activation

Future Directions and Research Gaps

  • Target Validation:
    High-throughput screening against receptor panels (e.g., GPCR arrays) to identify primary targets.

  • Toxicology Profiling:
    Assess acute and chronic toxicity in rodent models, focusing on CNS and cardiovascular effects.

  • Formulation Development:
    Design nanoemulsions or liposomal carriers to enhance bioavailability for potential CNS delivery.

  • Structure-Activity Relationship (SAR) Studies: Modify the ethanone linker or indole saturation to optimize potency and selectivity.

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